molecular formula C21H23N5O6S B2897907 N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868226-47-5

N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No. B2897907
M. Wt: 473.5
InChI Key: RWALMAXZSKPKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C21H23N5O6S and its molecular weight is 473.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-amino-2-thiouracil with 3,4-dimethoxyphenethylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the final product.

Starting Materials
4-amino-2-thiouracil, 3,4-dimethoxyphenethylamine, ethyl 2-bromoacetate

Reaction
Step 1: 4-amino-2-thiouracil is reacted with 3,4-dimethoxyphenethylamine in the presence of a suitable solvent and a base to form the intermediate., Step 2: The intermediate is then reacted with ethyl 2-bromoacetate in the presence of a suitable solvent and a base to form the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.

properties

IUPAC Name

N-[4-amino-2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O6S/c1-30-13-6-5-12(10-15(13)31-2)7-8-23-16(27)11-33-21-25-18(22)17(20(29)26-21)24-19(28)14-4-3-9-32-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWALMAXZSKPKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CO3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

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